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Compound of Interest

Compound Name: Dbco-NH-peg4-CH2CH2cooh

CAS No.: 2110448-99-0

Cat. No.: B8133692

Get Quote

Executive Summary
Dibenzocyclooctyne (DBCO)-PEG4-acid is a premier heterobifunctional linker used in

bioorthogonal chemistry.[1][2] Its utility is driven by two functional termini: a strained

cyclooctyne (DBCO) for copper-free click chemistry (SPAAC) with azides, and a carboxylic acid

(-COOH) for conjugation to amines or hydroxyls via activation.[1][3][4][5]

This guide focuses on the photophysical properties of the DBCO moiety. The strained triple

bond within the eight-membered ring imparts a unique absorbance signature at 309 nm. This

spectral feature is not merely a physical constant; it is a quantitative tool allowing researchers

to calculate the Degree of Labeling (DOL) and monitor reaction kinetics in real-time without

destructive sampling.

Part 1: Photophysical Characterization[1]
The optical utility of DBCO-PEG4-acid arises from the electronic transitions inherent to the

strained alkyne system. Unlike standard alkynes which absorb in the far UV (<260 nm), the ring

strain of the cyclooctyne shifts the absorbance into the near-UV/visible region.
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The Absorbance Spectrum[6][7][8]
Primary Maximum (

):309 nm (Typical range: 308–310 nm).[1]

Secondary Features: A significant shoulder exists at 280 nm. This is critical because it

interferes with standard protein quantification (A280), necessitating a Correction Factor (CF).

Visual Appearance: Concentrated solutions appear pale yellow to orange.[1]

Extinction Coefficient ( )
The molar extinction coefficient is the measure of how strongly the molecule absorbs light at a

specific wavelength. For DBCO-PEG4-acid, the industry-standard values are:

Parameter Wavelength
Value (

)
Notes

Primary 309 nm

12,000 M

cm

Used for

concentration & DOL

calculations.[1][6]

Secondary 280 nm

~13,000 M

cm

Varies by solvent;

determines the

Correction Factor.[1]
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Critical Insight: The value of 12,000 M

cm

is robust across most aqueous buffers (PBS, Tris) and organic solvents (DMSO,

DMF).[1] However, for GMP-grade applications, it is best practice to determine the

exact

of your specific lot by creating a standard curve in your reaction solvent.[1]

Spectral Shift Upon Reaction
The 309 nm peak is diagnostic of the unreacted triple bond. Upon reaction with an azide

(triazole formation), the ring strain is released, and the conjugation system changes.

Observation: The absorbance at 309 nm decreases and eventually disappears (or shifts

significantly to ~290 nm with lower intensity) as the click reaction proceeds.

Utility: This allows for non-invasive kinetic monitoring.[1] If A309 remains unchanged over

time, the click reaction has failed.

Part 2: Quantitative Workflows (The Math)
To conjugate DBCO-PEG4-acid to a biomolecule (e.g., an antibody), you must correct for the

DBCO's absorbance at 280 nm.[1][3][4][7] Failure to do so will result in a gross overestimation

of protein concentration.

Calculating the Correction Factor (CF)
While generic CF values exist (typically 0.9 – 1.1), you should calculate this for your specific

buffer system using the pure DBCO reagent before conjugation.

Typical experimental value: ~1.09
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Corrected Protein Concentration
When measuring a DBCO-labeled protein, the A280 signal is a sum of the protein and the

DBCO.

[1] [1]

for IgG

210,000 M

cm

.[1][7]

for BSA

43,824 M

cm

.[1]

Degree of Labeling (DOL) Calculation
The DOL tells you how many DBCO moieties are attached to each protein molecule.[3]

[1][6][8]

Where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

M

cm

.[1][6][7][8]

Part 3: Experimental Protocols
Workflow Visualization
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The following diagram outlines the logical flow for using DBCO-PEG4-acid, from activation to

quantification.

DBCO-PEG4-Acid
(Starting Material)

Activation Step
(EDC/NHS or HATU)

 Carboxyl group
 activation

Conjugation to Amine
(Formation of DBCO-Protein)

 React with
 Lysine/Amine

Purification
(Desalting/Dialysis)

 Remove excess
 small molecules

UV-Vis Quantification
(Measure A280 & A309)

 Calculate DOL
 using A309

SPAAC Reaction
(Add Azide-Target)

 Validated
 Intermediate

Kinetic Monitoring
(Loss of A309 Signal)

 Track Triazole
 Formation
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Click to download full resolution via product page

Caption: Operational workflow for DBCO-PEG4-acid, distinguishing the activation of the acid

tail from the click-chemistry potential of the DBCO head.

Protocol: Determination of Extinction Coefficient
(Quality Control)
Before running critical conjugations, validate the

of your DBCO-PEG4-acid stock.[1]

Materials:

DBCO-PEG4-acid (solid or oil).[1][2]

Solvent: Anhydrous DMSO or DMF.[9]

Buffer: PBS pH 7.4 (or your reaction buffer).[1][7]

UV-Vis Spectrophotometer (Quartz cuvette, 1cm pathlength).[1]

Step-by-Step:

Stock Preparation: Dissolve ~1-2 mg of DBCO-PEG4-acid in a known volume of DMSO to

create a master stock (e.g., 10 mM). Note: Weighing small amounts of oil is error-prone;

volumetric addition of solvent to a pre-weighed vial is more accurate.[1]

Dilution Series: Prepare 4 dilutions in PBS (e.g., 10

M, 20

M, 50

M, 100

M). Ensure the final DMSO concentration is <5% to minimize solvent effects.

Blanking: Blank the spectrophotometer with PBS containing the same % of DMSO as your

samples.
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Measurement: Scan from 220 nm to 400 nm. Record absorbance at 309 nm (

).

Calculation: Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

(y-axis) vs. Concentration (M) (x-axis).[1] The slope of the linear regression is the Extinction
Coefficient (

).

Acceptance Criteria: Slope should be

.[1] If significantly lower, the reagent may be degraded (oxidized).

Protocol: Real-Time Kinetic Monitoring
Objective: Confirm the click reaction between DBCO-Protein and Azide-Target.

Baseline: Measure the spectrum of the DBCO-Protein.[6][10] Note the peak at 309 nm.[6][8]

Initiation: Add the Azide-functionalized partner (typically 2–4 molar excess).[1][6][7]

Time-Course: Measure the spectrum every 15–30 minutes.

Endpoint: The reaction is complete when the peak at 309 nm stabilizes (it may not reach

zero if excess DBCO was used, or if the background absorbance is high).

Validation: If the 309 nm peak does not decrease, the Azide reagent may be defective, or the

DBCO may have oxidized to a non-reactive ketone.

Part 4: Troubleshooting & Optimization
Common Issues Decision Tree
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Issue Observed

Low DOL
(< 1.0)

Precipitation

No Click Reaction
(A309 stable)

Hydrolysis of
Activated Ester

DBCO Hydrophobicity

Oxidized DBCO

Use Anhydrous DMSO
Check pH < 8.5

Reduce Labeling Ratio
Add more PEG

Check Reagent Age
Store at -20°C under Ar

Click to download full resolution via product page

Caption: Diagnostic logic for resolving common DBCO conjugation failures.

Critical Considerations
Solubility: DBCO is hydrophobic. The PEG4 spacer aids solubility, but if you label a protein

too heavily (DOL > 5), it may precipitate.[1] Keep the organic co-solvent (DMSO/DMF)

concentration between 5–20% during the reaction.

pH Sensitivity: The click reaction (SPAAC) is pH-insensitive (pH 5–9).[1] However, the

activation of the acid group (using EDC/NHS) is highly pH-dependent. Ensure the activation

step is performed in a buffer free of primary amines (e.g., MES, not Tris).

Stability: DBCO is sensitive to oxidation over long periods.[4] Store the solid at -20°C under

desiccant. If the stock solution turns colorless from yellow, the DBCO ring has likely opened

or oxidized and is no longer reactive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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